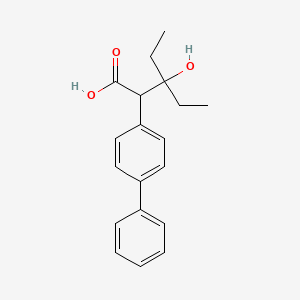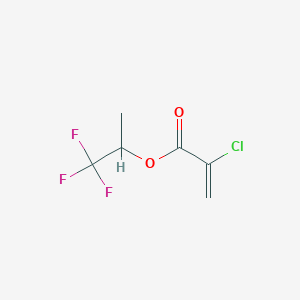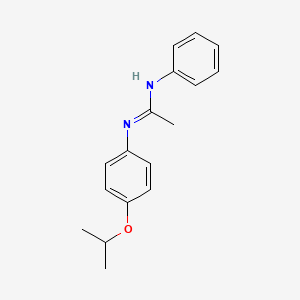
N-phenyl-N'-(4-propan-2-yloxyphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N’-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound with a complex structure that includes both phenyl and ethanimidamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of N-phenyl ethanimidamide with 4-propan-2-yloxyphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-N’-(4-propan-2-yloxyphenyl)ethanimidamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenolic compounds, while reduction reactions may yield amines .
Aplicaciones Científicas De Investigación
N-phenyl-N’-(4-propan-2-yloxyphenyl)ethanimidamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-phenyl-N’-(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Uniqueness
N-phenyl-N’-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
84308-82-7 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
N-phenyl-N'-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C17H20N2O/c1-13(2)20-17-11-9-16(10-12-17)19-14(3)18-15-7-5-4-6-8-15/h4-13H,1-3H3,(H,18,19) |
Clave InChI |
BNSJBTVCHDAPFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)N=C(C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




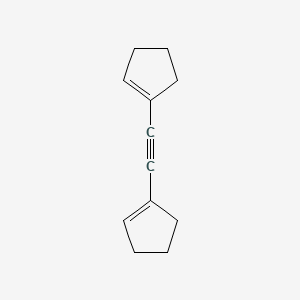
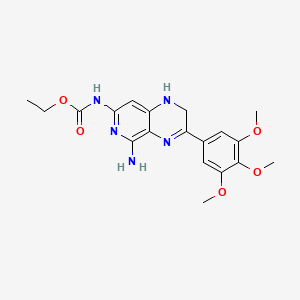
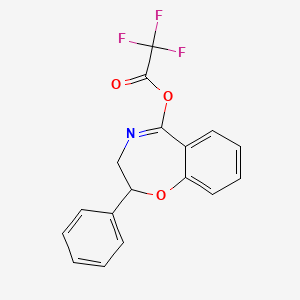
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
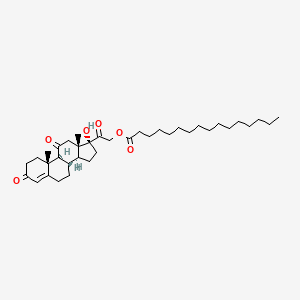
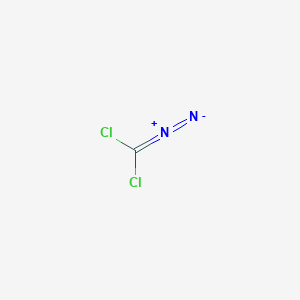
stannane](/img/structure/B14417762.png)
